![molecular formula C18H20O3 B14488240 Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol CAS No. 65977-82-4](/img/structure/B14488240.png)
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is an organic compound with the molecular formula C18H20O3 It is known for its unique structure, which combines a benzoic acid moiety with a substituted phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol typically involves the reaction of benzoic acid derivatives with substituted phenylmethanol. One common method includes the esterification of benzoic acid with 2-(2-methylprop-1-enyl)phenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted aromatic compounds
Aplicaciones Científicas De Investigación
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with similar chemical properties.
Phenylmethanol: An aromatic alcohol that shares structural similarities.
2-(2-methylprop-1-enyl)phenol: A compound with a similar substituent on the aromatic ring.
Uniqueness
Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol is unique due to its combined structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in various fields make it a compound of significant interest.
Propiedades
Número CAS |
65977-82-4 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol |
InChI |
InChI=1S/C11H14O.C7H6O2/c1-9(2)7-10-5-3-4-6-11(10)8-12;8-7(9)6-4-2-1-3-5-6/h3-7,12H,8H2,1-2H3;1-5H,(H,8,9) |
Clave InChI |
BDNONBZLLWKVSA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=C1CO)C.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


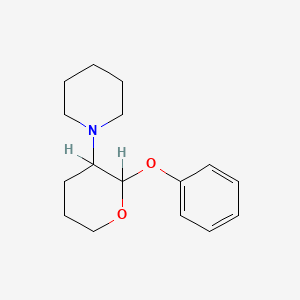
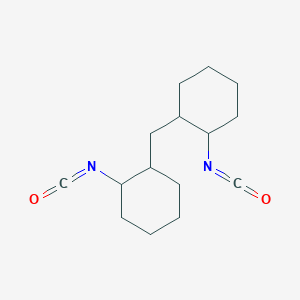
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
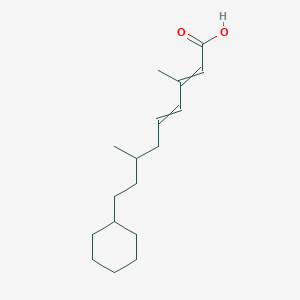

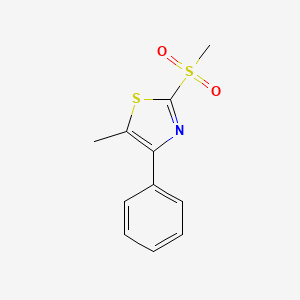
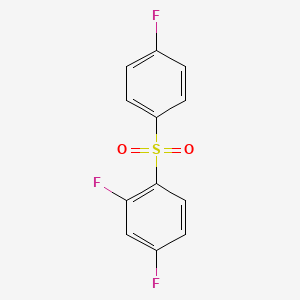
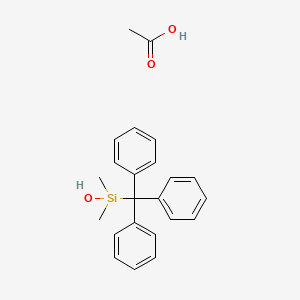
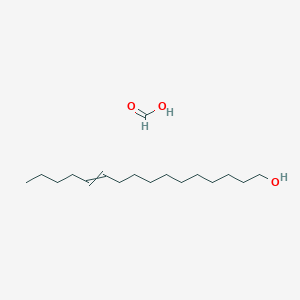
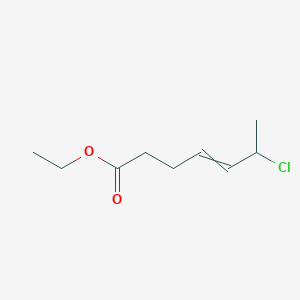
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
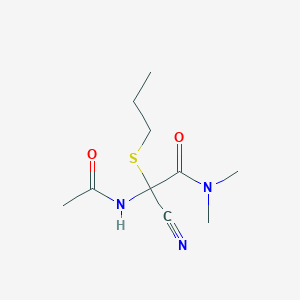
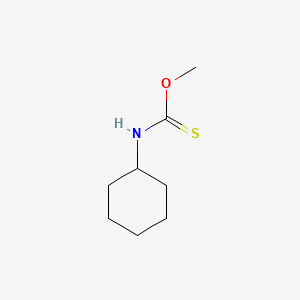
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
